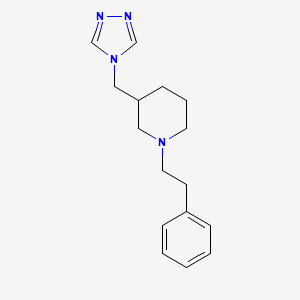![molecular formula C21H22N2O2S B4256952 N-[3-(2-furyl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B4256952.png)
N-[3-(2-furyl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide
Overview
Description
N-[3-(2-furyl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide, commonly known as FTCP, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. FTCP belongs to the class of piperidine-based compounds that have shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of FTCP is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and receptors that are involved in the pathogenesis of various diseases. FTCP has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to modulate the activity of dopamine receptors, which are involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
FTCP has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and receptors, which are involved in the pathogenesis of various diseases. FTCP has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to modulate the activity of dopamine receptors, which are involved in the regulation of movement and mood.
Advantages and Limitations for Lab Experiments
FTCP has several advantages for lab experiments. It is easy to synthesize, and it has been found to exhibit significant activity against various diseases. FTCP has also been found to be relatively stable under various conditions. However, FTCP has some limitations for lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. FTCP has also been found to have low bioavailability, which can limit its use in animal studies.
Future Directions
There are several future directions for the study of FTCP. Further studies are needed to elucidate the mechanism of action of FTCP. The development of more efficient synthesis methods for FTCP is also needed. Future studies should focus on the optimization of the pharmacokinetics and pharmacodynamics of FTCP. The use of FTCP in combination with other drugs should also be explored. Finally, the potential use of FTCP in the treatment of other diseases should be investigated.
Conclusion:
In conclusion, FTCP is a synthetic compound that has shown promising results in the treatment of various diseases. FTCP has been found to exhibit significant activity against cancer, Alzheimer's disease, and Parkinson's disease. The mechanism of action of FTCP is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and receptors. FTCP has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of FTCP, including the elucidation of its mechanism of action, the development of more efficient synthesis methods, and the investigation of its potential use in the treatment of other diseases.
Scientific Research Applications
FTCP has been extensively studied for its potential pharmacological properties. It has been shown to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. FTCP has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[3-(furan-2-yl)phenyl]-1-(thiophen-3-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-21(17-6-9-23(10-7-17)14-16-8-12-26-15-16)22-19-4-1-3-18(13-19)20-5-2-11-25-20/h1-5,8,11-13,15,17H,6-7,9-10,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHJZPZGPOWIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC=CO3)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{1-[4-(4-fluorophenyl)butanoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4256888.png)
![N-[2-(benzoylamino)-5-methylphenyl]-5-[(dimethylamino)methyl]-2-furamide](/img/structure/B4256898.png)
![N-cycloheptyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4256904.png)

![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[4-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B4256908.png)
![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4256916.png)
![(1R*,5S*)-6-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-6-azabicyclo[3.2.1]octane](/img/structure/B4256920.png)
![3-chloro-4-{[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4256928.png)

![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N',N'-dimethyl-N-[(3-methyl-2-thienyl)methyl]ethane-1,2-diamine](/img/structure/B4256933.png)
![(3S*,4S*)-1-{[4-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B4256944.png)
![1-{[1-({6-[methyl(2-methyl-2-propen-1-yl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4256945.png)
![(4-methoxybenzyl)[(2-phenoxy-3-pyridinyl)methyl]amine](/img/structure/B4256946.png)
![8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4256947.png)